molecular formula C48H49N13O10S6 B021164 Thiocillin I CAS No. 59979-01-0

Thiocillin I

Cat. No. B021164
CAS RN: 59979-01-0
M. Wt: 1160.4 g/mol
InChI Key: FEORQDDAQBRWPT-NBBXXHIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocillin I is an antibiotic originally isolated from Bacillus. It has activity against Gram-positive bacteria but not Gram-negative bacteria . It inhibits the growth of B. subtilis, B. anthracis, S. aureus, S. pyogenes, and S. pneumoniae strains in vitro .


Synthesis Analysis

The total synthesis of Thiocillin I has been described in several studies . This work defines the full structure (constitution and configuration) of the natural product . The synthesis involves a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Thiocillin I have been described in detail in several studies . These include the construction of the pyridine−thiazole cluster found at the core of the antibiotic .

Mechanism of Action

Thiocillin I and its congeners are thiopeptide antibiotics that inhibit bacterial cell growth by blocking ribosomal protein synthesis . They have shown promising therapeutic potential against a series of Gram-positive bacteria .

Safety and Hazards

Thiocillin I is for research use only, not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It’s not classified as a hazardous substance or mixture .

Future Directions

The development of a novel Mo(VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles has enabled the total syntheses of two representative thiopeptide antibiotics: micrococcin P1 and Thiocillin I . This approach could lead to novel anti-infective agents with improved therapeutic properties .

properties

IUPAC Name

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORQDDAQBRWPT-NBBXXHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H49N13O10S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocillin I

CAS RN

59979-01-0
Record name Thiocillin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is thiocillin I and how does it differ from other related antibiotics?

A1: Thiocillin I is a thiopeptide antibiotic, first isolated from Bacillus cereus G-15 and Bacillus badius AR-91. [, ] These sulfur-rich, ribosomally synthesized and post-translationally modified peptides are known for their potent activity against Gram-positive bacteria. [, ] Thiocillin I shares structural similarities with micrococcin P1, another thiopeptide antibiotic, but they differ in specific structural units. [, ] These differences are evident in their chromatographic behavior and potentially contribute to variations in their biological activity. [, ]

Q2: What is the mechanism of action of thiocillin I?

A2: While the exact mechanism is still being elucidated, thiopeptides, like thiocillin I, are known to inhibit bacterial ribosomes. [] This suggests that they interfere with bacterial protein synthesis, ultimately leading to bacterial cell death.

Q3: Have there been any successful total syntheses of thiocillin I?

A4: Yes, the total synthesis of thiocillin I has been achieved. [, , ] Notably, a novel molybdenum catalyst played a crucial role in enabling the synthesis. [] This breakthrough facilitates further research into the structure-activity relationship, mode of action, and potential therapeutic applications of thiocillin I.

Q4: How does thiocillin I influence interspecies interactions within a biofilm?

A5: Research using a four-species model biofilm demonstrated that thiocillin I, produced by Bacillus cereus, plays a significant role in shaping the biofilm's composition. [] It exerts a negative interaction on other species, influencing their distribution and abundance within the biofilm. This highlights the ecological importance of thiocillin I in complex microbial communities.

Q5: What are the future directions for research on thiocillin I?

A5: Future research could focus on several aspects of thiocillin I, including:

  • Structure-activity relationship studies: Investigating the impact of structural modifications on the activity, potency, and selectivity of thiocillin I. [, ] This could lead to the development of more potent and specific antibiotics.

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